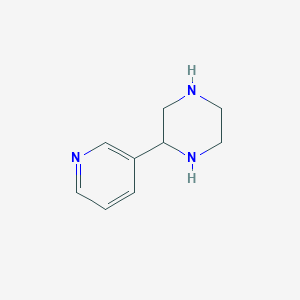
2-Methyl-5-phenylphenol
説明
2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.科学的研究の応用
1. Heterogeneous Electro-Fenton-like Processes
- Summary of the Application: This study investigates the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .
- Methods of Application: The study tested nickel and zinc and evaluated their radical-generation degradation capacity in the electro-Fenton-like degradation of 2-phenylphenol . The heterogeneous nickel catalyst was synthesized by fixing this transition metal on perlite by hydrothermal treatment and in a biochar or carbon nanofibers by adsorption .
- Results or Outcomes: The degradation profiles followed a first-order kinetic model with the highest degradation rate for nickel (1 mM) with 2-phenylphenol removal level of 90.12% and a total organic reduction near 70% in 2 hours .
2. Electrochemical Sensor
- Summary of the Application: A new bidentate Schiff base ligand and its mononuclear Cu (II) complex were prepared and characterized. The nano-complex was used in a modified screen-printed electrode as an electrochemical sensor for the detection of 2-phenylphenol .
- Methods of Application: The nano-sized [CuL 2] was synthesized by the sonochemical method and was detected by X-ray powder diffraction (XRD), Field Emission Scanning Electron Microscopes (FE-SEM), and FT-IR spectroscopy .
- Results or Outcomes: The oxidation reaction of 2-phenylphenol at the modified electrode indicated a linear range of 0.01–600.0 µM and the recognition limit was 8.0 nM . The proposed electrode shows two well-separated oxidation signals for 2-phenylphenol and 4-chlorophenol, which makes it suitable for the simultaneous determination of these analytes .
3. Synthesis of m-Aryloxy Phenols
- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
4. Pesticide Residue Analysis
- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .
- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .
- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .
5. Synthesis of m-Aryloxy Phenols
- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
6. Pesticide Residue Analysis
- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .
- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .
- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .
特性
IUPAC Name |
2-methyl-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGYRYSLXORFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634697 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylphenol | |
CAS RN |
105902-32-7 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



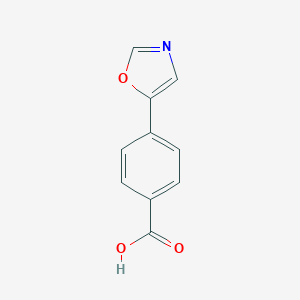
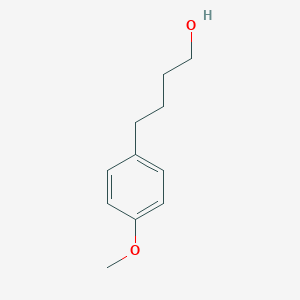
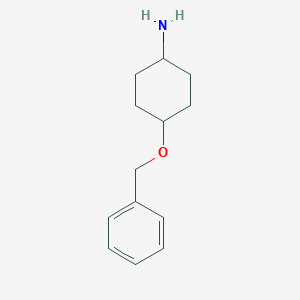
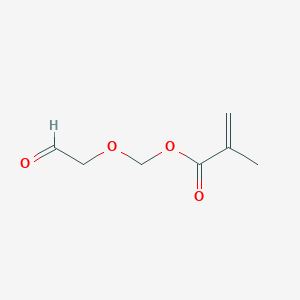
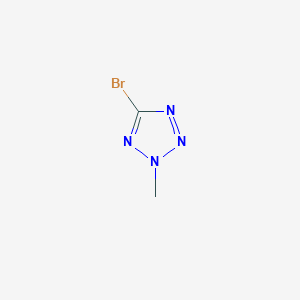
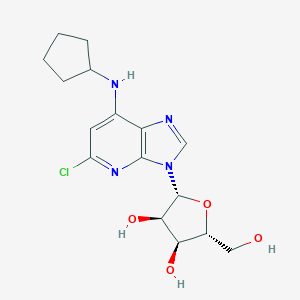
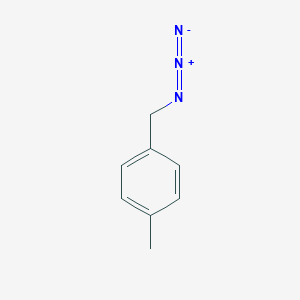
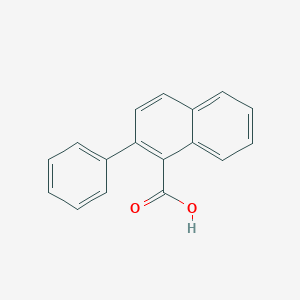
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
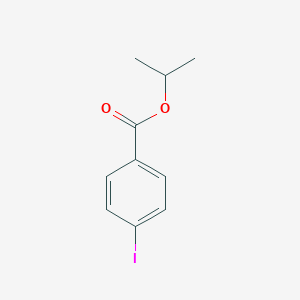
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
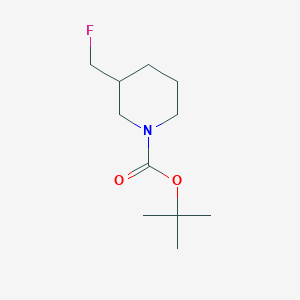
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
